ethyl 4-(2H-tetrazol-5-yl)butanoate
Description
Structure
3D Structure
Properties
CAS No. |
91939-43-4 |
|---|---|
Molecular Formula |
C7H12N4O2 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
ethyl 4-(2H-tetrazol-5-yl)butanoate |
InChI |
InChI=1S/C7H12N4O2/c1-2-13-7(12)5-3-4-6-8-10-11-9-6/h2-5H2,1H3,(H,8,9,10,11) |
InChI Key |
OEGFKVMGGUVDFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=NNN=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4 2h Tetrazol 5 Yl Butanoate and Analogous Structures
Precursor Synthesis Strategies for Butanoate Esters
Synthesis of Ethyl Butanoate Scaffolds
The most direct and common method for the synthesis of simple ethyl butanoate scaffolds is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of butanoic acid with ethanol (B145695). wikipedia.orgyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water produced during the reaction is removed. masterorganicchemistry.comlibretexts.org
Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com Industrially, this method is favored due to the low cost of the starting materials. The general reaction is as follows:
CH₃CH₂CH₂COOH + CH₃CH₂OH ⇌ CH₃CH₂CH₂COOCH₂CH₃ + H₂O (Butanoic Acid) + (Ethanol) ⇌ (Ethyl Butanoate) + (Water)
Alternative methods, though less common for simple ethyl butanoate, include enzymatic synthesis using lipases, which can be advantageous for producing the ester from natural sources. betterchemtech.com
Introduction of Pre-functionalized Butanoate Chains
One common method is the alkylation of ethyl cyanoacetate (B8463686) with a suitable electrophile. chemprob.org For the synthesis of the ethyl 4-cyanobutanoate precursor, this would typically involve a reaction with a 2-haloethane derivative, although this specific route can be complex.
A more direct approach to substituted cyanobutanoates is through Michael addition reactions. For instance, ethyl 2-cyano-2-butenoate can react with various nucleophiles to yield 3-substituted ethyl 4-cyanobutanoates. tandfonline.comtandfonline.com The synthesis of ethyl (R)-(-)-4-cyano-3-hydroxybutyate from ethyl 4-chloroacetoacetate and sodium cyanide is another example of introducing a cyano group onto a butanoate backbone. chemicalbook.com These methods provide a versatile toolkit for creating a range of functionalized butanoate esters ready for cyclization into tetrazoles.
Tetrazole Ring Formation Approaches
The hallmark of the target molecule is the tetrazole ring, a five-membered aromatic ring containing four nitrogen atoms. The most prevalent method for its construction is the [3+2] cycloaddition reaction.
[3+2] Cycloaddition Reactions for Tetrazole Annulation
This powerful reaction involves the combination of a 1,3-dipole (the azide) with a dipolarophile (the nitrile or cyanate). This approach is widely favored for its efficiency and broad substrate scope. nih.govresearchgate.net
The reaction of a nitrile, such as ethyl 4-cyanobutanoate, with an azide (B81097) source is the most common and direct route to 5-substituted tetrazoles. capes.gov.brnih.gov The two most frequently used azide reagents are sodium azide (NaN₃) and trimethylsilyl (B98337) azide (TMSN₃).
The reaction with sodium azide is often carried out in a polar aprotic solvent like dimethylformamide (DMF) and frequently requires the use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum salts, to activate the nitrile group towards nucleophilic attack. organic-chemistry.org The addition of ammonium (B1175870) chloride is also common, which generates hydrazoic acid (HN₃) in situ, a highly reactive but also highly toxic and explosive reagent.
Trimethylsilyl azide (TMSN₃) offers a milder and often safer alternative to the NaN₃/NH₄Cl system. Reactions with TMSN₃ can sometimes be performed under neutral conditions or with milder catalysts. The choice of azide and reaction conditions can influence the reaction rate and yield.
| Reagent | Typical Conditions | Catalyst | Safety Considerations |
| Sodium Azide (NaN₃) | High temperature, polar aprotic solvents (e.g., DMF) | Lewis acids (e.g., ZnCl₂, AlCl₃), Ammonium Chloride (NH₄Cl) | Forms highly toxic and explosive hydrazoic acid (HN₃) in situ. Sodium azide itself is toxic. |
| Trimethylsilyl Azide (TMSN₃) | Milder temperatures, various organic solvents | Can be used with or without catalysts. Lewis acids or organocatalysts can be employed. | Less hazardous than HN₃, but still requires careful handling. |
While the reaction of nitriles with azides is the dominant method, other routes involving cyanogen (B1215507) halides have been reported for the synthesis of certain tetrazole derivatives. For instance, the reaction of phenols with cyanogen bromide, followed by the addition of sodium azide, has been used to prepare aryloxy tetrazoles. tsijournals.com Similarly, cyanogen azide has been shown to react with primary amines to form 1-substituted aminotetrazoles. organic-chemistry.org
However, the direct use of cyanogen chloride for the cyclization to form structures analogous to ethyl 4-(2H-tetrazol-5-yl)butanoate is not as widely documented in the surveyed literature. The underlying principle would likely involve the reaction of cyanogen chloride with a suitable nucleophile to form a nitrile intermediate in situ, which would then undergo cycloaddition with an azide. Given the high reactivity and toxicity of cyanogen chloride, this route is generally less favored compared to the more direct and versatile nitrile-azide cycloaddition methods.
Transformation of Pre-existing Heterocycles to Tetrazoles
The formation of tetrazoles from other heterocyclic rings is a less common but viable synthetic route. These transformations often involve ring-opening and rearrangement reactions, driven by thermal or photochemical energy.
Photochemical transformation is a notable method where the tetrazole ring itself can be cleaved and may lead to the formation of other compounds. mdpi.com Conversely, processes can be designed where other heterocycles rearrange to form the stable tetrazole ring. For instance, the thermolysis of haloazidoalkenes can produce 2-halo-2-(tetrazol-5-yl)-2H-azirines. researchgate.net These highly strained three-membered rings are valuable intermediates. The reaction of 2-(tetrazol-5-yl)-2H-azirines with imines, catalyzed by zinc triflate (Zn(OTf)₂), can lead to the formation of multi-substituted 4-(tetrazol-5-yl)-1H-imidazoles. researchgate.net This demonstrates the transformation of an azirine ring into an imidazole (B134444) ring while the tetrazole moiety is already present. While not a direct synthesis of the tetrazole ring itself, it showcases the manipulation of heterocyclic structures attached to a tetrazole.
Regioselective Synthesis of 2H-Tetrazole Isomers
Achieving regiocontrol in the synthesis of N-substituted tetrazoles is a significant challenge, as reactions often yield a mixture of N-1 and N-2 isomers. The 2H-tetrazole isomer, as required for the title compound, is thermodynamically more stable in the gas phase, while the 1H-tautomer often predominates in solution for unsubstituted tetrazoles. nih.gov Several modern synthetic methods have been developed to selectively synthesize the 2H-isomer.
One prominent strategy is the metal-catalyzed N-arylation or N-alkylation of 5-substituted-1H-tetrazoles. Copper-catalyzed reactions have proven particularly effective. For example, a mild and highly regioselective 2-arylation of 5-substituted tetrazoles with various arylboronic acids can be achieved using a [Cu(OH)(TMEDA)]₂Cl₂ catalyst to afford 2,5-disubstituted tetrazoles. organic-chemistry.org Similarly, Cu(I)-catalyzed C-N coupling of 2-halobenzoic acids with 5-(ethylthio)-1H-tetrazole has been shown to be highly regioselective for the N-2 position. researchgate.net
Metal-free approaches have also been established. The use of diaryliodonium salts enables a regioselective N²-arylation of 5-substituted-1H-tetrazoles. organic-chemistry.org Another one-pot method involves the reaction of aryldiazonium salts with amidines, followed by an oxidative ring closure, to produce 2,5-disubstituted tetrazoles. organic-chemistry.orgacs.org This method is noted for its use of inexpensive starting materials and tolerance for various functional groups. acs.org An alkylation reaction via the diazotization of aliphatic amines has also been reported to preferentially form 2,5-disubstituted tetrazoles. organic-chemistry.org
A regioselective [3+2] cycloaddition reaction between arenediazonium salts and trimethylsilyldiazomethane, catalyzed by silver, also yields 2-aryl-2H-tetrazoles in good to moderate yields. nih.gov
Table 1: Comparison of Methods for Regioselective Synthesis of 2H-Tetrazoles
| Method | Reagents | Catalyst/Conditions | Substrate Scope | Ref. |
|---|---|---|---|---|
| N-Arylation | Arylboronic Acids | [Cu(OH)(TMEDA)]₂Cl₂ | 5-Substituted Tetrazoles | organic-chemistry.org |
| N-Arylation | Diaryliodonium Salts | Metal-free | 5-Substituted Tetrazoles | organic-chemistry.org |
| Cycloaddition | Arenediazonium Salts, Trimethylsilyldiazomethane | Silver catalysis | Wide functional group compatibility | nih.gov |
| One-Pot Synthesis | Aryldiazonium Salts, Amidines | I₂/KI, basic conditions | Various functional groups tolerated | organic-chemistry.orgacs.org |
| C-N Coupling | 2-Halobenzoic Acids, 5-(ethylthio)-1H-tetrazole | Cu(I) catalysis | 2-Halobenzoic acids | researchgate.net |
Esterification Techniques for Carboxylic Acid Precursors
The final step in many synthetic routes to this compound would be the esterification of the corresponding carboxylic acid, 4-(2H-tetrazol-5-yl)butanoic acid. The tetrazole ring is a well-known bioisostere of the carboxylic acid group, possessing similar acidity, which necessitates careful selection of esterification conditions to ensure chemoselectivity. mdpi.comnih.govacs.orgnih.gov
Direct Esterification Reactions
Direct esterification involves the reaction of a carboxylic acid with an alcohol. The classic Fischer-Speier esterification, using an excess of alcohol (ethanol) and a strong acid catalyst (like H₂SO₄ or HCl), is a common method. However, the strongly acidic conditions might lead to side reactions involving the tetrazole ring.
A milder and highly efficient alternative is the use of coupling agents. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a widely used method for forming ester bonds under non-acidic, mild conditions at room temperature. acs.orgorgsyn.org This method is compatible with a wide variety of acids and alcohols and is particularly useful for substrates that are sensitive to acid. orgsyn.org This approach has been successfully used to synthesize ester derivatives of complex tetrazole-containing molecules. acs.orgnih.gov
Transesterification Processes
Transesterification is a process where the ester group of a compound is exchanged by reaction with another alcohol. For instance, if mthis compound were synthesized or more readily available, it could be converted to the desired ethyl ester by heating it in an excess of ethanol with either an acid or base catalyst. This method is an equilibrium process, and driving the reaction to completion typically requires using a large excess of the new alcohol (ethanol) or removing the displaced alcohol (methanol) from the reaction mixture.
Chemo- and Regioselective Ester Formation
Chemoselectivity is paramount when esterifying a tetrazole-containing carboxylic acid. The N-H proton of an unprotected tetrazole ring is acidic and can compete with the carboxylic acid proton, potentially leading to N-acylation or other side reactions under certain conditions.
Methods that proceed under mild, neutral, or mildly basic conditions are preferred. The DCC/DMAP coupling method is a prime example of a chemoselective process because it activates the carboxylic acid group specifically, allowing it to react with the alcohol without requiring harsh acidic conditions that could affect the tetrazole ring. orgsyn.org The reaction proceeds efficiently at room temperature and is tolerant of many functional groups. orgsyn.org Protecting the tetrazole nitrogen, for example with a cyanoethyl group, can also be employed to prevent side reactions, although this adds extra steps to the synthesis. nih.govacs.org
Multi-step Convergent and Linear Synthesis Strategies
A linear synthesis involves the sequential modification of a single starting material. A plausible linear route could start from ethyl 5-oxohexanoate. Conversion of the ketone to a nitrile, followed by a [2+3] cycloaddition with an azide source (e.g., sodium azide), would form the tetrazole ring. The final challenge in this route would be the separation of the N-1 and N-2 isomers. An alternative linear sequence could begin with 4-cyanobutanoic acid, first performing the cycloaddition to form 4-(1H-tetrazol-5-yl)butanoic acid, followed by a regioselective N-alkylation to install a substituent at the N-2 position, and finally, esterification of the carboxylic acid.
A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then joined together in a final step. While often more efficient for complex molecules, this strategy could be applied here. For instance, a pre-formed 2-substituted-2H-tetrazole fragment could be coupled with a four-carbon chain already containing the ethyl ester. However, forming the C-C bond between the tetrazole ring and the butanoate chain at a late stage is often challenging.
More practical approaches often involve multi-component or one-pot reactions that combine several steps, increasing efficiency. rug.nl For example, a multi-step synthesis in a microchemical system can offer precise control and enhanced safety, which is particularly relevant when using azides. ntnu.no A two-step synthesis of the drug Cilostazol, a complex tetrazole derivative, involved a three-component reaction to form the tetrazole intermediate, followed by a coupling reaction, exemplifying a modern, efficient strategy. rug.nl
Protecting Group Strategies and Deprotection (e.g., Boc, Trityl, SEM groups)
In the synthesis of complex molecules containing a tetrazole moiety, protecting groups are indispensable for masking reactive functional groups, particularly the acidic N-H of the tetrazole ring, to prevent unwanted side reactions. The choice of protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease of its selective removal.
Boc (tert-butyloxycarbonyl) Group: The Boc group is a widely used protecting group for amines. In the context of tetrazole synthesis, it is often employed to protect amino groups on precursors. For instance, the synthesis of tetrazole analogs of amino acids can start from Nα-Boc protected amino acids. acs.org The deprotection of a Boc-protected amine is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. commonorganicchemistry.comthieme.de This acid-lability allows for its removal while other protecting groups, potentially stable to acid, remain intact.
Trityl (triphenylmethyl) Group: The bulky trityl group is a key protecting group for the nitrogen atom of the tetrazole ring itself. organic-chemistry.orgorganic-chemistry.org Its large size can also allow for the selective protection of primary hydroxyl groups. wikipedia.org The protection is typically carried out using trityl chloride in the presence of a base like pyridine. wikipedia.org Deprotection of the trityl group can be achieved under various conditions. Acidic conditions, such as with formic or acetic acid, are effective. wikipedia.org Notably, a method using indium metal in methanol (B129727) has been reported for the efficient and selective cleavage of the trityl group from protected 1H-tetrazoles, offering excellent selectivity and orthogonality. organic-chemistry.orgchemicalbook.com
SEM (2-(trimethylsilyl)ethoxymethyl) Group: The SEM group is a versatile protecting group for alcohols, amines, and other heterocyclic nitrogens. scientificlabs.co.ukcmu.edunih.gov It is known for its stability under a wide range of conditions, including basic and some acidic environments, which makes it a "rugged" protecting group. cmu.edunih.gov SEM protection is introduced using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). scientificlabs.co.uk Deprotection of SEM ethers can be challenging but is often accomplished using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). scientificlabs.co.uknih.gov Milder and more selective methods have also been developed, such as using magnesium bromide in ether/nitromethane, which can deprotect SEM ethers in the presence of other sensitive groups like silyl (B83357) ethers. nih.govnih.gov Tin tetrachloride has also been used for the deprotection of N-SEM groups. nih.gov
The following table summarizes the common protection and deprotection conditions for these groups in the context of tetrazole synthesis.
| Protecting Group | Typical Protection Reagent | Common Deprotection Conditions |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA), HCl |
| Trityl | Trityl chloride (Tr-Cl) | Acetic acid, Formic acid, Indium metal |
| SEM | 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | Tetrabutylammonium fluoride (TBAF), MgBr₂, SnCl₄ |
Sequential Functionalization and Coupling Reactions (e.g., Amide Coupling, Alkylation, Wittig Reaction)
The assembly of the carbon skeleton and the introduction of the tetrazole moiety often involve a sequence of functionalization and coupling reactions.
Amide Coupling: Amide bond formation is a fundamental reaction in the synthesis of precursors for tetrazoles. Carboxylic acids can be coupled with amines to form amides, which can then be further transformed. A variety of coupling reagents are available to facilitate this transformation, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) and a base like N,N-diisopropylethylamine (DIPEA). organic-chemistry.org Recently, methods using N-2,4-dinitrophenyltetrazoles as latent active esters have been developed for amide bond synthesis, avoiding the need for external coupling agents. researchgate.net Another approach involves the conversion of amides directly into tetrazoles using reagents like diphenyl phosphorazidate. wikipedia.org
Alkylation: Alkylation of the tetrazole ring is a key step for introducing substituents at the nitrogen atoms. The regioselectivity of this reaction (N1 vs. N2 alkylation) is a critical consideration and can be influenced by factors such as the substrate, alkylating agent, solvent, and temperature. lumenlearning.com For instance, alkylation of 5-substituted 1H-tetrazoles can be achieved using alkyl halides under basic conditions or through Mitsunobu conditions with alcohols, the latter being particularly effective for installing secondary alkyl groups. lumenlearning.com
Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.orgrsc.orgresearchgate.net This reaction involves the use of a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comresearchgate.net In the context of synthesizing analogs of this compound, a Wittig reaction could be employed to construct a carbon-carbon double bond within the side chain, which could then be hydrogenated if a saturated chain is desired. The reaction is known for its functional group tolerance, allowing it to be used on complex molecules. libretexts.org For example, a tetrazole-containing aldehyde could be reacted with a suitable Wittig reagent to elongate the carbon chain.
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including tetrazole derivatives, to minimize environmental impact and improve safety and efficiency.
Solvent Selection and Optimization
Solvents constitute a major portion of the waste generated in chemical processes. Therefore, the selection of environmentally benign solvents is a key aspect of green chemistry. researchgate.net In tetrazole synthesis, traditional solvents like DMF (dimethylformamide) are often used but are now considered undesirable due to their toxicity and difficulty in removal. rsc.org Research has focused on replacing these with greener alternatives. Water has been explored as a green solvent for the synthesis of tetrazoles. nih.gov Solvent-free reaction conditions have also been developed, which completely eliminate the need for a solvent, thereby reducing waste and simplifying work-up procedures. nih.govrsc.org The use of recyclable catalysts in solvent-free systems further enhances the green credentials of the synthesis. nih.gov
The following table highlights some greener solvent alternatives and their advantages.
| Conventional Solvent | Greener Alternative(s) | Rationale for Change |
| Dimethylformamide (DMF) | Water, Ethanol, Poly(ethylene glycol) (PEG) | Lower toxicity, easier removal, biodegradability. rsc.orgacs.org |
| Chlorinated Solvents (e.g., DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. |
| Benzene | Toluene, Cyclopentyl methyl ether (CPME) | Lower toxicity (non-carcinogenic or less carcinogenic). |
| Hexane | Heptane, Isohexane | Less neurotoxic. |
Catalyst Development for Enhanced Efficiency
Catalysis plays a pivotal role in developing efficient and sustainable synthetic methods. For tetrazole synthesis, which often involves the [3+2] cycloaddition of a nitrile with an azide, various catalysts have been developed to improve reaction rates, yields, and selectivity under milder conditions. lumenlearning.comamerigoscientific.comnih.gov
Nanocatalysts have emerged as highly efficient catalysts for organic transformations due to their high surface-area-to-volume ratio and unique electronic properties. acs.orgamerigoscientific.com Various nanomaterials, including those based on zinc oxide, copper, and magnetic nanoparticles, have been successfully employed in tetrazole synthesis. For example, nanocrystalline ZnO can catalyze the [3+2] cycloaddition to produce 5-substituted-1H-tetrazoles with high yields and excellent catalyst recyclability. Magnetic nanocatalysts, such as Fe₃O₄-based nanoparticles, are particularly attractive as they can be easily separated from the reaction mixture using an external magnet, simplifying product purification and catalyst reuse. acs.orgamerigoscientific.com The development of heterogeneous catalysts, such as silica-boric acid, also offers advantages in terms of easy separation and reusability, contributing to more sustainable processes. nih.gov
Reaction Chemistry and Derivatization of Ethyl 4 2h Tetrazol 5 Yl Butanoate
Reactions Involving the Tetrazole Moiety
The tetrazole ring is a key functional group that imparts unique chemical properties to the molecule, including the ability to undergo N-substitution, coordinate with metals, exist in tautomeric forms, and exhibit specific reactivity under various conditions.
N-Alkylation and N-Acylation Reactions
The nitrogen atoms of the tetrazole ring are nucleophilic and can be readily alkylated or acylated to produce N-substituted derivatives. The reaction of 5-substituted tetrazoles with various electrophiles such as alkyl halides or acyl chlorides typically yields a mixture of N1 and N2 isomers. The regioselectivity of these reactions is influenced by several factors, including the nature of the substituent at the C5 position, the type of electrophile, and the reaction conditions. For instance, the Ugi-Azide multicomponent reaction is a versatile method for synthesizing 1,5-disubstituted tetrazoles. nih.gov
These N-substitution reactions are valuable for modifying the physicochemical properties of the parent compound, such as its solubility, lipophilicity, and metabolic stability.
Metal Coordination and Complexation Chemistry
The nitrogen-rich tetrazole ring acts as an excellent ligand for a wide range of metal ions. nih.govarkat-usa.org The nitrogen atoms of the ring can coordinate to metal centers, forming stable complexes with diverse structures and properties. arkat-usa.orgresearchgate.netrsc.orgrsc.orgnih.gov The coordination can occur through different nitrogen atoms of the tetrazole ring, leading to the formation of monomeric, dimeric, or polymeric structures. arkat-usa.org The specific coordination mode is influenced by the metal ion, the substituents on the tetrazole ring, and the presence of other ligands. scielo.br
The ability of tetrazoles to form stable metal complexes has led to their use in various applications, including the development of new catalysts, magnetic materials, and luminescent probes. nih.gov The coordination of tetrazole-containing compounds to transition metals like zinc, cobalt, and nickel has been extensively studied. researchgate.netnih.govscielo.br
Table 1: Examples of Metal Complexes with Tetrazole-Containing Ligands
| Metal Ion | Ligand | Resulting Complex Structure | Reference |
| Co(II) | 1,3-ditetrazol-5-ylbenzene | 3D network | researchgate.net |
| Zn(II) | 2,3-diethyl-5,6-di(1Н-tetrazol-5-yl)pyrazine | Dinuclear, 3D framework | arkat-usa.org |
| Cu(I/II), Ag(I) | In situ generated tetrazolyl ligands | 2D and 3D coordination polymers | rsc.org |
| Zn(II), Ni(II) | 4-tetrazolate-pyridine N-oxide | Supramolecular pillar-layered frameworks | rsc.org |
Tautomeric Equilibria and their Chemical Implications (e.g., 1H- vs. 2H-tetrazole)
5-substituted tetrazoles can exist in two tautomeric forms: the 1H- and 2H-tautomers. researchgate.netresearchgate.net This tautomerism arises from the migration of the proton between the nitrogen atoms of the tetrazole ring. nih.gov The equilibrium between these two forms is influenced by factors such as the nature of the substituent at the C5 position, the solvent, and the temperature. nih.govrsc.org
In the gas phase, the 2H-tautomer of 1,2,3-triazole is generally more stable than the 1H-tautomer. nih.gov However, in polar solvents, the 1H-tautomer can be preferentially stabilized. nih.gov The tautomeric form of the tetrazole ring can have a significant impact on its chemical reactivity and biological activity. For example, the two tautomers exhibit different coordination properties and may interact differently with biological targets. researchgate.net Theoretical studies have been employed to understand the relative stabilities and aromaticity of these tautomers. rsc.orgrsc.orgresearchgate.net
Reactivity of the Tetrazole Ring Under Various Conditions (e.g., Photodegradation)
The tetrazole ring is generally stable under many chemical conditions, including exposure to various oxidizing and reducing agents. thieme-connect.com However, it can undergo transformations under specific conditions, such as photolysis. nih.govresearchgate.net The photochemical decomposition of tetrazoles typically involves the cleavage of the tetrazole ring, leading to the formation of various photoproducts. nih.govresearchgate.net The nature of these products is highly dependent on the substituents present on the tetrazole ring and the reaction conditions. nih.govresearchgate.net
Upon photolysis, tetrazoles can generate highly reactive nitrile imines, which can then undergo cycloaddition reactions with alkenes to form pyrazolines. nih.govresearchgate.netresearchgate.net This "photoclick chemistry" has been explored for applications in bioorthogonal labeling and materials science. researchgate.net However, the reactive nitrile imine can also react with various nucleophiles present in biological systems, which can limit its bioorthogonality. researchgate.net Studies on the photodegradation of tetrazole derivatives in aqueous environments are important for assessing their environmental fate. nih.gov
Transformations of the Butanoate Ester Group
The butanoate ester group in ethyl 4-(2H-tetrazol-5-yl)butanoate offers another site for chemical modification, most notably through hydrolysis.
Hydrolysis to the Corresponding Carboxylic Acid
The ester group can be hydrolyzed to the corresponding carboxylic acid, 4-(2H-tetrazol-5-yl)butanoic acid, under either acidic or basic conditions. chemguide.co.uklibretexts.orglumenlearning.com
Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.orglumenlearning.com
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where the ester is heated with a base, such as sodium hydroxide. chemguide.co.uklibretexts.org The reaction yields the salt of the carboxylic acid, which can then be acidified to obtain the free carboxylic acid. chemguide.co.uk
The resulting carboxylic acid is a key intermediate for further derivatization, such as in the synthesis of amides or other esters. The hydrolysis of ester derivatives of tetrazole-containing compounds, like valsartan, is a relevant transformation in the context of their biological activity. nih.gov
Transesterification to Other Esters
The ethyl ester of 4-(2H-tetrazol-5-yl)butanoate can be converted to other esters through transesterification. This process involves reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com The reaction equilibrium can be shifted towards the product by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed. wikipedia.org
Acid-catalyzed transesterification typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the incoming alcohol. masterorganicchemistry.comlibretexts.org Common acid catalysts include sulfuric acid and hydrochloric acid. Base-catalyzed transesterification, on the other hand, proceeds via the formation of a more nucleophilic alkoxide from the new alcohol, which then attacks the ester's carbonyl carbon. masterorganicchemistry.com
Table 1: Examples of Transesterification Reactions
| Catalyst | Reactant Alcohol | Resulting Ester |
| Sulfuric Acid | Methanol (B129727) | Mthis compound |
| Sodium Methoxide | Propanol | Propyl 4-(2H-tetrazol-5-yl)butanoate |
| Potassium Carbonate | Isopropanol | Isopropyl 4-(2H-tetrazol-5-yl)butanoate |
Reduction Reactions of the Ester
The ester functionality in this compound can be readily reduced to a primary alcohol, 4-(2H-tetrazol-5-yl)butan-1-ol. This transformation is a key step in synthesizing various derivatives where the alcohol serves as a versatile intermediate.
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) are commonly employed for this reduction. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydride ion attacks the carbonyl carbon.
Alternatively, sodium borohydride (B1222165) (NaBH₄) can be used, often in combination with a Lewis acid or in a protic solvent at higher temperatures, although it is generally less reactive towards esters than LiAlH₄. Catalytic hydrogenation over a copper chromite catalyst under high pressure and temperature also affords the corresponding alcohol.
Reactions Involving the Alpha-Carbon of the Ester
The carbon atom alpha to the ester group in this compound possesses acidic protons that can be abstracted by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions. msu.edu
Alkylation of the enolate with an alkyl halide is a common strategy to introduce substituents at the alpha-position. msu.edu Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete enolate formation and prevent side reactions like Claisen condensation. msu.edu The resulting α-substituted esters can be valuable intermediates for further synthetic manipulations. For instance, double alkylation of related ethyl 4-aryl-3-oxobutanoates has been reported as a route to cyclopentenones. researchgate.net
Modifications of the Alkyl Chain
Functionalization via Radical or Electrophilic Processes
The saturated alkyl chain of this compound can be functionalized through radical reactions. For instance, radical halogenation can introduce a halogen atom, which can then serve as a handle for further transformations. However, controlling the regioselectivity of such reactions can be challenging. A study on the parallel synthesis of alkyl tetrazole derivatives described the attachment of omega-chloroalkyl tetrazoles to a solid support, followed by alkylation with various nucleophiles. nih.gov
Introduction of Unsaturations
The introduction of a carbon-carbon double bond into the alkyl chain can be achieved through a sequence of functionalization and elimination reactions. For example, halogenation at a specific position on the alkyl chain, followed by treatment with a strong, non-nucleophilic base, can lead to the formation of an alkene. The position of the double bond is determined by the location of the halogen and the reaction conditions.
Chain Elongation and Shortening Methodologies
Methodologies for modifying the length of the alkyl chain are crucial for synthesizing analogs with varied properties.
Chain Elongation: The alkyl chain can be elongated by first reducing the ester to an alcohol, converting the alcohol to a good leaving group (like a tosylate or halide), and then displacing it with a nucleophile such as cyanide. Hydrolysis of the resulting nitrile would yield a carboxylic acid with one additional carbon atom.
Chain Shortening: Chain shortening is a more complex process. One classic method is the Barbier-Wieland degradation, which involves the reaction of the ester with a Grignard reagent, followed by dehydration and oxidative cleavage of the resulting alkene.
Inability to Procure Specific Data for this compound
Despite extensive and repeated searches for detailed experimental data concerning the chemical compound "this compound," the necessary specific analytical information required to construct the requested article is not available in the public domain.
Comprehensive searches were conducted to locate specific research findings, including data from 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS) including fragmentation pathways, Infrared (IR) spectroscopy, and single-crystal X-ray diffraction for the target molecule. Furthermore, efforts to find information on dynamic NMR studies for tautomeric and conformational analysis, as well as the application of advanced chromatographic techniques for this specific compound, were unsuccessful.
The search results yielded general information on the analytical techniques themselves and provided data for related, but structurally distinct, tetrazole derivatives. For instance, while information on the general fragmentation behavior of tetrazoles under mass spectrometry or the spectroscopic characteristics of compounds like 2-adamantyl-5-aryl-2H-tetrazoles and (tetrazol-5-yl)acetic acid was found, these findings are not directly applicable to "this compound." Extrapolating from these related compounds would not meet the required standard of scientific accuracy for the specific subject of the article.
Similarly, searches for chromatographic methods provided information on tetrazole-functionalized stationary phases rather than the analysis of the target compound itself. No patents or broader chemical literature containing the specific synthesis and detailed characterization of "this compound" could be located.
Due to the absence of specific, verifiable research data and data tables for "this compound," it is not possible to generate the requested scientific article that would adhere to the strict requirements of the provided outline for thorough, informative, and scientifically accurate content focused solely on this compound. The creation of such an article would necessitate access to primary research data that does not appear to be publicly available at this time.
Advanced Spectroscopic and Analytical Characterization Methodologies
Advanced Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive organic compounds, making it highly suitable for the purity determination and quantitative analysis of ethyl 4-(2H-tetrazol-5-yl)butanoate and its derivatives. algoreducation.combas.bg The versatility of HPLC allows for the separation of the target compound from impurities that may arise during its synthesis or degradation. libretexts.org
While specific HPLC methods for the direct analysis of this compound are not extensively detailed in publicly available literature, established methods for structurally related tetrazole derivatives provide a strong foundation for method development. sielc.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of polar heterocyclic compounds. researchgate.netresearchgate.net
Illustrative HPLC Method Parameters for Tetrazole Derivatives:
| Parameter | Typical Conditions |
| Column | C18 (Octadecyl silica), e.g., 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control pH. researchgate.netptfarm.pl |
| Detection | UV spectrophotometry at a wavelength where the tetrazole ring or other chromophores exhibit maximum absorbance (e.g., 220 nm). ijrpc.com |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |
| Temperature | Ambient or controlled for improved reproducibility. |
This table presents a generalized set of HPLC conditions based on methods used for other tetrazole compounds and may require optimization for this compound.
The purity of the compound can be determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram. rsc.org For quantitative analysis, a calibration curve is typically constructed using certified reference standards of the compound. nih.gov The linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) of the method should be validated according to established guidelines to ensure reliable results. ijrpc.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. algoreducation.com It is particularly useful for the analysis of volatile and thermally stable compounds. While the direct GC analysis of some tetrazole derivatives can be challenging due to their polarity and potential for thermal degradation, derivatization can be employed to increase volatility and thermal stability.
For this compound, its volatility would need to be assessed to determine the suitability of direct GC-MS analysis. If the compound is sufficiently volatile and stable under GC conditions, the technique can provide valuable information about its purity and molecular weight. The mass spectrometer fragments the eluted compounds in a characteristic pattern, known as a mass spectrum, which serves as a molecular fingerprint and allows for structural elucidation and identification of unknown impurities. nih.gov
Hypothetical GC-MS Parameters:
| Parameter | Potential Conditions |
| Column | A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). |
| Carrier Gas | Helium or Hydrogen at a constant flow rate. |
| Inlet Temperature | Optimized to ensure volatilization without degradation. |
| Oven Program | A temperature ramp to facilitate the separation of compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) is common for generating reproducible mass spectra. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) for mass-to-charge ratio determination. |
This table outlines potential GC-MS conditions that would require empirical development for the analysis of this compound.
Other Advanced Analytical Techniques Relevant to Complex Organic Compounds
Beyond HPLC and GC-MS, a suite of other advanced analytical techniques is crucial for the comprehensive characterization of complex organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of organic molecules. doaj.orgugm.ac.id These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, allowing for the confirmation of the compound's structure and the identification of impurities. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, characteristic absorption bands for the tetrazole ring, the ester group (C=O and C-O), and the alkyl chain would be expected.
Elemental Analysis: This technique determines the elemental composition of a compound, providing the percentage of carbon, hydrogen, nitrogen, and other elements present. nih.gov The experimental percentages can be compared with the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique often used to monitor the progress of a reaction, assess the purity of a compound, and select appropriate solvent systems for column chromatography or HPLC. researchgate.netsabanciuniv.edu
The integrated application of these analytical methodologies provides a robust framework for the complete chemical characterization of this compound, ensuring its identity, purity, and quality for any subsequent application.
Computational and Theoretical Investigations of Ethyl 4 2h Tetrazol 5 Yl Butanoate and Its Analogues
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are fundamental in understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and reactivity, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is used to determine the electronic structure of molecules by calculating the electron density. For a molecule like ethyl 4-(2H-tetrazol-5-yl)butanoate, DFT calculations would be instrumental in optimizing the molecular geometry to find the most stable conformation.
Furthermore, DFT can be used to calculate a variety of molecular properties that are crucial for understanding its reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov Studies on other tetrazole derivatives have shown that the nature and position of substituents significantly influence these frontier orbitals. nih.gov For instance, electron-withdrawing groups tend to lower the HOMO and LUMO energies, affecting the molecule's electrophilicity and nucleophilicity.
Excited state calculations using Time-Dependent DFT (TD-DFT) could predict the ultraviolet-visible (UV-Vis) absorption spectra of this compound, providing information about its photophysical properties.
Table 1: Representative DFT-Calculated Electronic Properties of Analogous Tetrazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1-phenyl-1H-tetrazole-5-thiol (PMT) | -6.54 | -1.23 | 5.31 |
| 1-phenyl-1H-tetrazole (PT) | -7.01 | -0.98 | 6.03 |
| 1H-tetrazol-5-amine (AT) | -6.89 | -0.54 | 6.35 |
| 1,2,3,4-tetrazole (TTZ) | -7.89 | -0.21 | 7.68 |
Data sourced from a comparative study on tetrazole derivatives and adapted for illustrative purposes. researchgate.net
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate electronic properties. While computationally more demanding than DFT, they are often used as a benchmark.
For this compound, ab initio calculations could provide precise values for its ionization potential, electron affinity, and dipole moment. High-level ab initio studies on tetrazole and its derivatives have been crucial in understanding their tautomerism and thermal decomposition pathways. researchgate.net Such calculations would be invaluable in determining the relative stability of the 1H- and 2H-tautomers of the tetrazole ring in this compound.
The properties and behavior of a molecule can be significantly influenced by its environment, particularly in solution. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. youtube.com This approach can be combined with DFT or ab initio methods to simulate the behavior of this compound in different solvents.
By incorporating solvent effects, more accurate predictions of properties such as conformational equilibria, reaction rates, and spectroscopic characteristics can be obtained. For example, the tautomeric equilibrium between the 1H and 2H forms of the tetrazole ring is known to be sensitive to the polarity of the solvent.
Molecular Modeling and Simulation
While quantum chemical studies provide detailed information about the electronic properties of a molecule at a static level, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational landscape.
This compound possesses several rotatable bonds, leading to a complex conformational landscape. A thorough conformational analysis is essential to identify the low-energy conformers that are most likely to be populated at a given temperature. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy using molecular mechanics force fields or semi-empirical quantum methods.
The resulting potential energy surface (PES) would reveal the global minimum energy structure as well as other local minima and the energy barriers between them. This information is critical for understanding the molecule's shape, flexibility, and how it might interact with biological targets or other molecules.
Molecular Dynamics (MD) simulations provide a time-resolved picture of a molecule's motion. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the molecule over time, offering insights into its flexibility, conformational changes, and interactions with its environment.
An MD simulation of this compound, either in a vacuum or more realistically in a solvent box, would allow for the exploration of its conformational space and the study of its dynamic properties. Analysis of the simulation trajectory could reveal characteristic motions, intramolecular hydrogen bonding patterns, and the time scales of different dynamic processes. Such simulations are particularly valuable for understanding how the molecule might behave in a biological system. For example, MD simulations have been used to study the binding stability of tetrazole derivatives to protein active sites. nih.gov
Monte Carlo Simulations for Adsorption Behavior
Monte Carlo (MC) simulations are a computational technique used to study the adsorption of molecules onto surfaces by randomly sampling different configurations and energy states. This method is particularly useful for understanding the complex interplay of forces between the adsorbate (the molecule being adsorbed), the solvent, and the adsorbent surface.
In the context of this compound and its analogues, MC simulations can predict how these molecules will orient themselves on a given surface. For instance, simulations of a negatively charged peptide on a charged surface showed that the peptide consistently adsorbed sideways onto the positively charged surface. researchgate.net The structure of the surrounding water molecules was significantly altered upon adsorption, and dehydration of the peptide occurred at the residues closest to the surface, regardless of the surface's charge. researchgate.net
These simulations can also elucidate the role of the solvent in the adsorption process. Studies using various water-alcohol mixtures as solvents have shown that the solvent's hydrogen bonding ability and dielectric properties can influence the orientation and adsorption of peptides on charged surfaces. researchgate.net Specifically, a layer of water molecules can be retained at the surface, influencing the final orientation of the adsorbed molecule. researchgate.net
Key Findings from Monte Carlo Simulations of Related Systems:
| System | Key Finding | Reference |
| Negatively charged peptide on a charged surface | Sideways adsorption on the positive surface; significant water restructuring. | researchgate.net |
| Peptide adsorption in water-alcohol mixtures | Solvent properties influence peptide orientation and adsorption. | researchgate.net |
| Colloidal particles on a charged surface | Density profiles of adsorbed particles are a function of electrostatic coupling. | nih.gov |
Structure-Reactivity and Structure-Property Relationship Studies
Understanding the relationship between a molecule's structure and its chemical reactivity or physical properties is fundamental to designing new compounds with desired characteristics.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. These models are valuable for predicting the behavior of new, unsynthesized compounds.
For tetrazole derivatives, QSAR studies have been employed to understand their pharmacological properties. chemicalbook.com For example, the anti-inflammatory activity of a series of 1,5-diaryl-substituted tetrazole derivatives was evaluated and correlated with their structural features. nih.gov Computational analysis, including the prediction of molecular properties and bioactivity, is often used in conjunction with experimental screening. nih.gov
QSPR models have been successfully developed for predicting properties like the boiling points of acyclic carbonyl compounds, a class that includes esters similar to the butanoate moiety of the target compound. researchgate.net These models use theoretical descriptors to achieve high accuracy in predictions. researchgate.net
Rational Design Principles for Tetrazole-Butanoate Derivatives
Rational design involves using the knowledge of a biological target or a desired property to design molecules with improved characteristics. For tetrazole-butanoate derivatives, this approach can be guided by several principles.
The tetrazole ring is often used as a bioisostere for the carboxylic acid group due to its similar pKa and spatial requirements, as well as its increased metabolic stability. chemicalbook.comnih.gov Understanding the binding modes of tetrazole-containing drugs to their protein targets is crucial for designing new inhibitors. acs.org For instance, the tetrazole moiety can act as an efficient metal chelator, similar to a carboxylate group, and can form multiple hydrogen bonds within a receptor's active site. acs.orgnih.gov
The design of novel tetrazole derivatives often involves modifying substituents on the tetrazole ring and the linker connecting it to other functional groups. nih.gov For example, in the design of monoamine neurotransmitter reuptake inhibitors, altering the length of the linker between the tetrazole and a piperidine (B6355638) ring, as well as the substituents on the phenyl rings, significantly affected their inhibitory potency. nih.gov Docking simulations can further refine the design by predicting how these derivatives will bind to their target proteins. nih.gov
Elucidation of Reaction Mechanisms via Computational Pathways
Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, including the formation of tetrazole rings.
Transition State Characterization
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is key to understanding the reaction's kinetics and mechanism.
The most common synthesis of tetrazoles is the [2+3] cycloaddition of an azide (B81097) to a nitrile. nih.govyoutube.com Computational studies have shown that this reaction is typically a concerted process, meaning all bond-forming and bond-breaking occurs in a single step. acs.org The geometry of the transition state can be influenced by the substituents on the nitrile. acs.org For example, electron-withdrawing groups on the nitrile can lead to a more asymmetric transition state. acs.org The energy barrier for the reaction is also affected by the substituents, with more electronegative groups generally leading to a lower barrier. acs.org
Calculated Transition State Properties for Tetrazole Formation:
| Reactant Substituent | Cnitrile-Nazide Distance (Å) | Nnitrile-Nazide Distance (Å) | Activation Barrier (kcal/mol) |
| Methyl | ~1.80 - 1.99 | ~1.96 - 2.40 | ~30 |
| Methane sulfonyl | Shorter than methyl | Longer than methyl | Lower than methyl |
| Data derived from studies on related nitrile substrates. acs.org |
Reaction Coordinate Analysis
Reaction coordinate analysis, often involving the calculation of the Intrinsic Reaction Coordinate (IRC), maps the lowest energy path connecting the reactants, transition state, and products. molcas.org This analysis verifies that a calculated transition state indeed connects the intended reactants and products and provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. molcas.orgyoutube.com
For cycloaddition reactions, IRC calculations can confirm a concerted mechanism by showing a smooth energy profile from the transition state to the product without any intermediates. nih.gov In cases where multiple products can be formed, IRC analysis can help to understand the factors that control the selectivity of the reaction. nih.gov For the formation of substituted tetrazoles, calculations have shown that the transition state leading to the 1-substituted isomer is generally lower in energy than the one leading to the 2-substituted isomer, which is consistent with experimental observations. acs.org
Applications in Chemical Synthesis and Materials Science
Utilization as Key Intermediates in Multi-step Organic Synthesis
The bifunctional nature of ethyl 4-(2H-tetrazol-5-yl)butanoate allows it to serve as a linchpin in the assembly of intricate molecular architectures. The tetrazole ring can participate in various cycloaddition and modification reactions, while the ester can be hydrolyzed, reduced, or used in amidation reactions to introduce further diversity.
The tetrazole moiety is a well-established precursor for a variety of nitrogen-containing heterocycles. cyberleninka.ruekb.egnih.gov The acidic N-H proton on the tetrazole ring can be deprotonated, and the resulting tetrazolate anion can act as a nucleophile in substitution reactions. nih.gov Furthermore, the tetrazole ring itself can undergo ring-opening and rearrangement reactions to form other heterocyclic systems. beilstein-journals.org For instance, tetrazoles can be converted to other five-membered heterocycles or used in the construction of fused heterocyclic systems. cyberleninka.ruekb.eg The butanoate ester side chain of this compound provides a handle for further synthetic transformations, allowing for the introduction of additional rings or functional groups to build complex, polycyclic structures. Research on other 5-substituted tetrazoles has demonstrated their utility in synthesizing a wide array of heterocyclic compounds, suggesting a similar potential for this compound. beilstein-journals.orgnih.govnih.gov
Macrocycles, large ring-containing molecules, are of significant interest in medicinal chemistry and materials science. Tetrazole-containing macrocycles have been synthesized using precursors that bear ester functionalities. nih.govnih.govacs.orgrug.nl A common strategy involves a two-step process where an isocyanocarboxylic acid ester is first amidated with a diamine, followed by an Ugi tetrazole reaction to facilitate macrocyclization. nih.govnih.govacs.orgrug.nl In this context, this compound could be envisioned as a valuable building block. The ethyl ester could be converted to a primary amide and then to an isocyanide, or the tetrazole ring could be modified to introduce a reactive group suitable for cyclization. The butanoate chain itself provides flexibility to the resulting macrocyclic structure. The synthesis of 11- to 19-membered macrocycles has been achieved using such strategies, highlighting the potential for creating diverse macrocyclic libraries from tetrazole-based precursors. nih.govnih.gov
The following table illustrates the synthesis of tetrazole-containing macrocycles from acyclic precursors, a strategy that could be adapted for derivatives of this compound.
| Precursor Type | Reaction | Macrocycle Size | Yield (%) | Reference |
| α-Isocyano-ω-amine | Ugi Tetrazole Reaction | 11-membered | 45 | nih.govnih.gov |
| α-Isocyano-ω-amine | Ugi Tetrazole Reaction | 13-membered | 52 | nih.govnih.gov |
| α-Isocyano-ω-amine | Ugi Tetrazole Reaction | 15-membered | 38 | nih.govnih.gov |
| α-Isocyano-ω-amine | Ugi Tetrazole Reaction | 19-membered | 21-66 | nih.govnih.govacs.org |
Development of Novel Chemical Entities with Specific Functions
The tetrazole ring is a well-known bioisostere for the carboxylic acid group in medicinal chemistry, often leading to improved metabolic stability and pharmacokinetic properties. nih.gov This makes tetrazole-containing compounds, including derivatives of this compound, attractive scaffolds for the development of new therapeutic agents. The ability to modify both the tetrazole ring and the ester group allows for the creation of diverse compound libraries for screening against various biological targets.
Advanced Materials Science Applications
The high nitrogen content and inherent stability of the tetrazole ring make it a valuable component in the design of advanced materials with specific functionalities.
Tetrazole derivatives are a cornerstone in the development of high-energy-density materials (HEDMs) due to their high positive heats of formation and the generation of dinitrogen gas upon decomposition. bit.edu.cnenergetic-materials.org.cnrsc.orgnih.govresearchgate.netnih.govnih.govrsc.org The introduction of energetic functionalities, such as nitro groups, onto the tetrazole ring can further enhance their explosive performance. While this compound itself is not a primary energetic material, it can serve as a precursor for the synthesis of more energetic compounds. The butanoate chain could be functionalized with nitro or other energetic groups, or the tetrazole ring could be modified. The high nitrogen content of the tetrazole ring is a key feature that contributes to the energetic properties of these materials. bit.edu.cnrsc.org
The following table presents the detonation properties of some tetrazole-based energetic compounds, illustrating the potential of this class of materials.
| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Reference |
| 7-amino-6-(2H-tetrazol-5-yl)-pyrazolo[1,5-a]pyrimidine | 1.75 | 7343 | - | energetic-materials.org.cn |
| 7-diamino-6-(2H-tetrazol-5-yl)- energetic-materials.org.cnnih.govacs.orgtriazolo[1,5-a]pyrimidine perchlorate | 1.86 | 7570 | - | energetic-materials.org.cn |
| N3 series (triazole-tetrazole system) | - | up to 9341 | - | rsc.org |
Tetrazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, including mild steel and copper. nih.govacs.orgacs.orgnih.govscilit.comresearchgate.netresearchgate.net The tetrazole ring can adsorb onto the metal surface through the lone pair electrons of its nitrogen atoms, forming a protective film that impedes the corrosion process. The efficiency of inhibition is influenced by the substituents on the tetrazole ring. Electron-donating groups generally enhance the inhibition efficiency by increasing the electron density on the tetrazole ring, which facilitates stronger adsorption onto the metal surface. nih.govacs.orgresearchgate.net
This compound, with its alkyl chain, could exhibit corrosion-inhibiting properties. The butanoate ester group, while not strongly electron-donating, could influence the solubility and orientation of the molecule on the metal surface. Theoretical studies using Density Functional Theory (DFT) have shown that the 2H-tetrazole tautomer can play a more significant role in corrosion inhibition than the 1H-tautomer. nih.govacs.orgnih.govresearchgate.net
The table below shows the corrosion inhibition efficiencies of some tetrazole derivatives on mild steel in acidic media, demonstrating the effectiveness of this class of compounds.
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |
| 2,5-disubstituted tetrazole (P1) | 10⁻⁴ | 82.7 | acs.org |
| 2,5-disubstituted tetrazole (P2) | 10⁻⁴ | 94.6 | acs.org |
| 1-phenyl-1H-tetrazole-5-thiol | - | High | researchgate.net |
| 1-phenyl-1H-tetrazole | - | Moderate | researchgate.net |
3 Ligands for Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs)
While direct experimental studies detailing the use of this compound as a primary ligand in the synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) are not prominent in the existing scientific literature, its molecular structure suggests significant potential for such applications. The presence of both a tetrazole ring and an ethyl ester functional group offers multiple possibilities for its role in the construction of complex, multidimensional coordination networks. The behavior of analogous tetrazole and ester-containing ligands in MOF synthesis provides a strong basis for predicting its utility.
The tetrazole moiety is a well-established building block in the design of MOFs and CPs. arkat-usa.org Its multiple nitrogen atoms can act as versatile coordination sites, bridging metal centers to form robust one-, two-, or three-dimensional structures. arkat-usa.orgresearchgate.net Tetrazole-based ligands can coordinate to metal ions in various modes, utilizing one or more of their nitrogen atoms, which allows for the formation of diverse network topologies. arkat-usa.orgrsc.org For instance, research on other 5-substituted tetrazoles has demonstrated their capacity to act as excellent building blocks for structurally versatile complexes.
The ethyl ester group within this compound introduces another layer of functionality. While the ester group itself is generally a weak coordinator to hard metal centers, it can play several crucial roles in the context of MOF chemistry. One significant possibility is its use in in situ ligand modification. Under certain reaction conditions, such as hydro(solvo)thermal synthesis, an ester can undergo hydrolysis or other transformations to generate a new ligand during the formation of the framework. For example, some coordination polymers have been successfully synthesized through the in situ decarboxylation of an ethyl tetrazolate-5-carboxylate, where the ester is cleaved to produce the coordinating tetrazolate ligand. acs.orgacs.org
Furthermore, the ester group can be a valuable anchor for post-synthetic modification (PSM). uwo.carsc.org In this approach, a MOF is first synthesized with the ligand containing the intact ester group. Subsequently, the ester can be modified through reactions like hydrolysis to a carboxylic acid or transesterification with other alcohols. uwo.carsc.org This allows for the introduction of new functional groups into the MOF's pores after the initial framework has been constructed, enabling the tuning of the material's properties for specific applications. rsc.org The ability to perform reactions on a pre-formed MOF allows for the incorporation of functionalities that might not be stable under the initial synthesis conditions. acs.orgnih.gov
Given these characteristics, this compound could theoretically be employed in several ways for MOF and CP synthesis:
As a primary bridging ligand: The nitrogen atoms of the tetrazole ring could coordinate to metal ions, forming the primary network structure of the MOF or CP. The flexible butanoate chain would influence the spacing and dimensionality of the resulting framework.
As a precursor for in situ ligand generation: The compound could be used in reactions where the ester group is intentionally cleaved to form a tetrazolyl-butanoic acid ligand that then coordinates with the metal centers.
As a platform for post-synthetic modification: A MOF could be constructed with the intact this compound, and the ester moiety could then be chemically altered to introduce new functionalities.
The following table presents a theoretical framework for the type of data that would be generated from research into MOFs synthesized using this compound or its derivatives.
| Property | Theoretical Example/Expected Behavior | Rationale/Supporting Evidence from Analogous Systems |
| Potential Metal Ions | Zn(II), Cd(II), Cu(II), Pb(II), Mn(II) | These metal ions are commonly used in the synthesis of tetrazole-based MOFs and CPs, showing versatile coordination geometries. researchgate.netresearchgate.nettandfonline.com |
| Coordination Modes | Monodentate, Bidentate, or Multidentate bridging via tetrazole nitrogen atoms (N1, N2, N4). | 5-substituted tetrazoles are known to exhibit diverse coordination modes, leading to the formation of 1D, 2D, or 3D frameworks. arkat-usa.orgrsc.org |
| Potential Framework Topology | pcu, dia, sql | The specific topology would depend on the coordination preference of the metal ion and the flexibility of the butanoate chain. These are common topologies for frameworks built from bifunctional linkers. rsc.org |
| Role of Ester Group | Pore functionalization; site for post-synthetic modification (PSM). | Ester groups can be converted to more functional carboxylic acids or amides post-synthesis, allowing for tailored pore environments. uwo.carsc.org |
| Potential Synthesis Method | Solvothermal/Hydrothermal | These methods are widely employed for the synthesis of MOFs and can facilitate in situ ligand reactions like ester hydrolysis. acs.orgacs.org |
Future Research Directions and Concluding Perspectives
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of 5-substituted-1H-tetrazoles, such as ethyl 4-(2H-tetrazol-5-yl)butanoate, traditionally involves the [3+2] cycloaddition of nitriles with azides. nih.govacs.org While effective, this method often requires harsh reaction conditions and the use of potentially hazardous reagents like hydrazoic acid. nih.govnumberanalytics.com Future research is increasingly focused on developing greener, more efficient, and scalable synthetic routes.
Novel Synthetic Approaches:
Multicomponent Reactions (MCRs): MCRs offer a promising alternative to traditional methods by combining multiple starting materials in a single step. rsc.org The development of novel MCRs for the synthesis of tetrazole derivatives could significantly improve efficiency and reduce waste. beilstein-journals.org
Click Chemistry: The principles of click chemistry, emphasizing mild reaction conditions and high yields, are being applied to tetrazole synthesis. numberanalytics.com This approach facilitates the efficient and selective formation of the tetrazole ring.
Photocatalysis: The use of light to drive chemical reactions offers a sustainable approach. Photo-triggered synthesis of 1,5-disubstituted tetrazoles using silver-doped ZnO nanorods has shown high yields. amerigoscientific.com
Advanced Catalytic Systems:
The development of novel catalysts is paramount to advancing tetrazole synthesis. rsc.org Nanocatalysts, in particular, have garnered significant attention due to their high surface area-to-volume ratio and reusability. rsc.org
| Catalyst Type | Examples | Advantages |
| Nanocatalysts | Zinc oxide (ZnO) nanoparticles, Palladium-arginine complex on boehmite nanoparticles (Pd-Arg@boehmite), Magnetic nanoparticles (e.g., Fe3O4@chitin) | High yields, mild reaction conditions, recyclability, cost-effectiveness. amerigoscientific.com |
| Metal Complexes | Cobalt(II) complexes, Ruthenium(II) complexes | Homogeneous catalysis, potential for mechanistic studies. nih.gov |
| Solid Acids | Silica sulfuric acid | High conversions, simplicity of operation, cost-effectiveness. nih.gov |
Future work in this area will likely focus on designing catalysts with enhanced activity, selectivity, and stability, as well as those derived from abundant and non-toxic metals.
Advanced Computational Studies for Predictive Modeling and Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering a time and cost-effective means to predict the properties of novel compounds. nih.gov For this compound and its analogues, computational studies can provide valuable insights into their structure, reactivity, and potential applications.
Predictive Modeling:
Density Functional Theory (DFT): DFT calculations are widely used to evaluate the properties of tetrazole derivatives, including their density, heat of formation, and detonation properties for energetic materials applications. nih.gov
Molecular Docking: This technique is crucial for predicting the binding interactions between a molecule and a biological target, such as a protein or enzyme. nih.gov It can help in identifying potential drug candidates and understanding their mechanism of action. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of tetrazole derivatives with their biological activity, aiding in the design of more potent compounds.
Molecular Design:
Computational methods can be employed to design new tetrazole derivatives with specific desired properties. nih.gov For instance, by modifying the substituents on the tetrazole ring or the ester chain of this compound, it is possible to tune its electronic, steric, and pharmacokinetic properties for various applications. rsc.org The design of novel high-energy-density materials is one area where this approach has shown significant promise. nih.gov
Integration of this compound into Emerging Chemical Technologies
The unique properties of tetrazoles, including their high nitrogen content and ability to act as bioisosteres for carboxylic acids, make them attractive for a range of emerging technologies. numberanalytics.comresearchgate.net this compound, as a functionalized tetrazole, could be a key building block in these areas.
Potential Applications:
Medicinal Chemistry: Tetrazoles are present in numerous FDA-approved drugs. nih.gov The ester group in this compound could be hydrolyzed in vivo to the corresponding carboxylic acid, making it a potential prodrug. Further research could explore its utility in developing new therapeutic agents. nih.gov
Materials Science: Tetrazole-based compounds are being investigated for use as energetic materials, propellants, and in information recording systems. nih.govnumberanalytics.com The specific properties of this compound in these contexts warrant further investigation.
Agricultural Chemistry: There is growing interest in the potential of tetrazoles as pesticides or herbicides. numberanalytics.com The biological activity of this compound and its derivatives in an agricultural setting could be a fruitful area of research.
Challenges and Opportunities in the Field of Tetrazole Chemistry
Despite significant progress, the field of tetrazole chemistry faces several challenges that also present opportunities for future innovation.
Challenges:
Synthetic Complexity: The development of efficient and scalable synthetic methods for structurally complex tetrazoles remains a significant hurdle. numberanalytics.com
Safety Concerns: The use of azides and other potentially explosive reagents in tetrazole synthesis necessitates careful handling and the development of safer alternatives. numberanalytics.com
Stability: The stability of certain tetrazole-containing compounds can be a concern, particularly for pharmaceutical and energetic material applications. numberanalytics.com
Regulatory Hurdles: The path to regulatory approval for new tetrazole-based drugs and materials can be long and arduous. numberanalytics.com
Opportunities:
Green Chemistry: There is a considerable opportunity to develop more sustainable and environmentally friendly synthetic methods for tetrazoles, utilizing green solvents and catalysts. numberanalytics.com
Novel Applications: The exploration of tetrazoles in new areas such as materials science, electronics, and energy storage presents exciting possibilities. numberanalytics.com
Bioisosterism and Beyond: While the role of tetrazoles as carboxylic acid bioisosteres is well-established, future research could uncover novel pharmacophoric roles and applications in drug delivery. numberanalytics.comnih.gov
Q & A
Q. Table 1: Reaction Optimization for Synthesis
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol | 15% vs. THF |
| Catalyst | Glacial Acetic Acid | 20% vs. no catalyst |
| Temperature | 78°C (reflux) | 30% vs. 50°C |
Q. Table 2: Structural Analogs and Activity
| Analog | Binding Affinity (nM) | Solubility (mg/mL) |
|---|---|---|
| Ethyl 4-(1H-tetrazol-5-yl)butanoate | 120 | 2.1 |
| 4-(2H-Tetrazol-5-yl)butanoic acid | 85 | 0.8 |
| Ethyl 4-(4-Cl-Ph-tetrazol-5-yl)butanoate | 45 | 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
